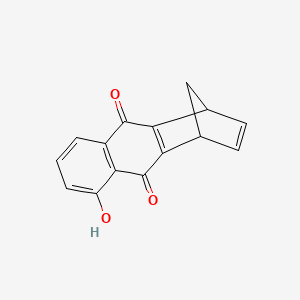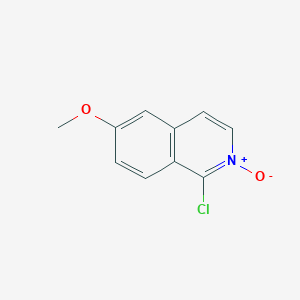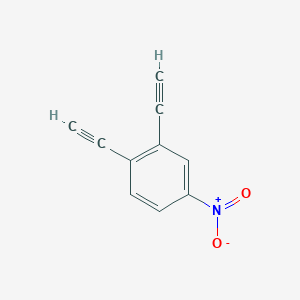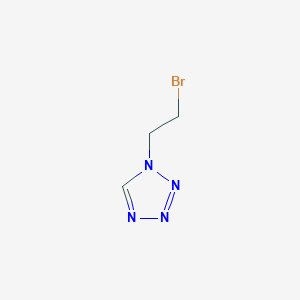![molecular formula C12H6O6 B12572391 9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid CAS No. 626234-03-5](/img/structure/B12572391.png)
9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid is a complex organic compound belonging to the furanocoumarin family This compound is characterized by its unique structure, which includes a furobenzopyran ring system
Preparation Methods
The synthesis of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-hydroxy-5-benzofuranyl methylene malonic acid with a suitable reagent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid can be compared with other furanocoumarins such as:
Bergapten: Known for its photosensitizing properties.
Psoralen: Used in phototherapy for skin disorders.
Imperatorin: Studied for its potential anti-inflammatory and anticancer activities.
The uniqueness of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific applications.
Properties
CAS No. |
626234-03-5 |
|---|---|
Molecular Formula |
C12H6O6 |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
9-hydroxy-7-oxofuro[3,2-g]chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H6O6/c13-8-9-5(1-2-17-9)3-6-4-7(11(14)15)12(16)18-10(6)8/h1-4,13H,(H,14,15) |
InChI Key |
HGYBXPMGKGAOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C3=C(C=C21)C=C(C(=O)O3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

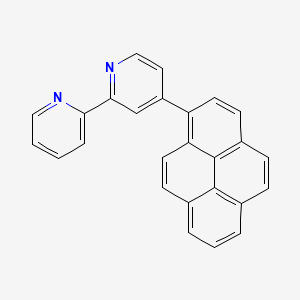
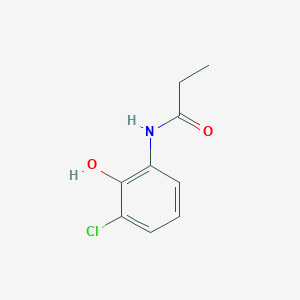
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
